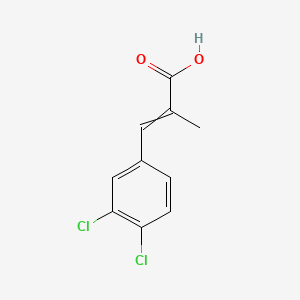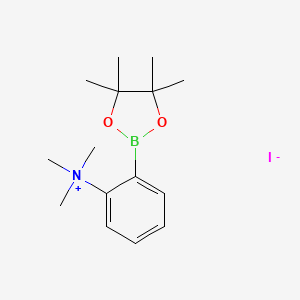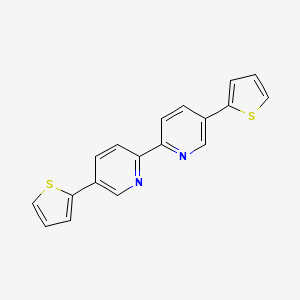
5,5'-Di(thiophen-2-yl)-2,2'-bipyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Di(thiophen-2-yl)-2,2’-bipyridine: is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of two pyridine rings connected by a bipyridine linkage, with each pyridine ring substituted at the 5-position by a thiophene ring
Wissenschaftliche Forschungsanwendungen
5,5’-Di(thiophen-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
-
Organic Electronics: : It is used in the development of organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
-
Coordination Chemistry: : The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions
-
Photovoltaics: : It is used in the design of dye-sensitized solar cells (DSSCs) as a sensitizer, enhancing the efficiency of light absorption and conversion.
-
Biological Research: : The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine typically involves the following steps:
-
Suzuki Coupling Reaction: : This method involves the coupling of 5-bromo-2,2’-bipyridine with thiophene-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
-
Stille Coupling Reaction: : Another common method is the Stille coupling reaction, where 5-bromo-2,2’-bipyridine is coupled with thiophene-2-stannane in the presence of a palladium catalyst. This reaction also requires an organic solvent and is performed under reflux conditions.
Industrial Production Methods
While the above methods are suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene derivatives.
-
Substitution: : The compound can participate in substitution reactions, where the thiophene rings can be functionalized with various substituents using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Toluene, dimethylformamide (DMF), dichloromethane
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Reduced Thiophene Derivatives: From reduction reactions
Functionalized Thiophenes: From substitution reactions
Wirkmechanismus
The mechanism of action of 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine in various applications is primarily based on its electronic properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In coordination chemistry, it forms stable complexes with metal ions, influencing the reactivity and properties of the metal center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Di(thiophen-2-yl)-2,2’-bithiazole: Similar structure but with thiazole rings instead of pyridine rings.
5,5’-Di(thiophen-2-yl)-2,2’-bithiophene: Contains two thiophene rings connected by a bipyridine linkage.
5,5’-Di(thiophen-2-yl)-2,2’-biimidazole: Features imidazole rings instead of pyridine rings.
Uniqueness
5,5’-Di(thiophen-2-yl)-2,2’-bipyridine is unique due to its combination of pyridine and thiophene rings, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and coordination chemistry, where its ability to form stable complexes and facilitate charge transfer is highly valued.
Eigenschaften
IUPAC Name |
5-thiophen-2-yl-2-(5-thiophen-2-ylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-3-17(21-9-1)13-5-7-15(19-11-13)16-8-6-14(12-20-16)18-4-2-10-22-18/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMQCBISODSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744123 |
Source


|
| Record name | 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182631-76-1 |
Source


|
| Record name | 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

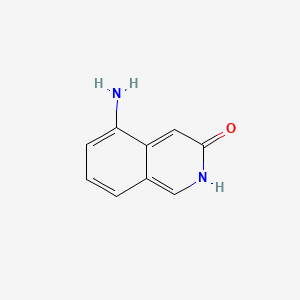
![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)


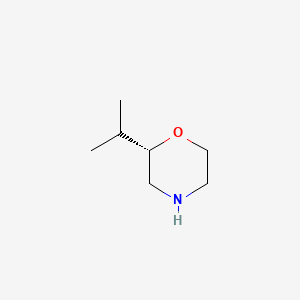
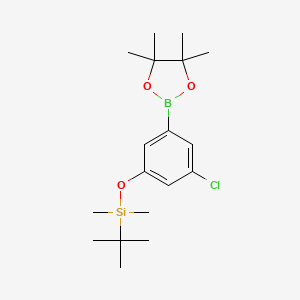
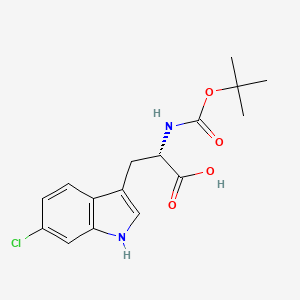
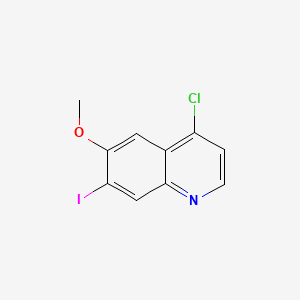
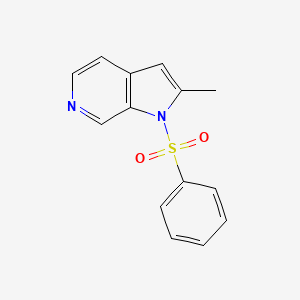
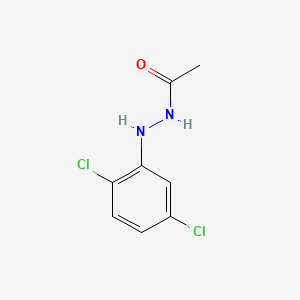
![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)
